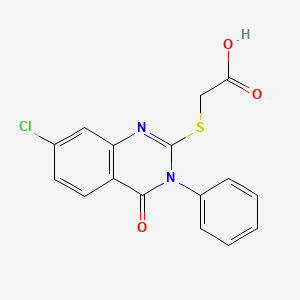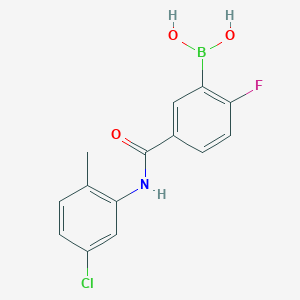
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate is a chemical compound with the molecular formula C11H15BrN2O3 and a molecular weight of 303.16 g/mol. This compound is an intermediate in the synthesis of Bifenazate-d5, a labeled analogue of Bifenazate, which is a selective miticide used for controlling mite pests on crops. It is also utilized in pesticide detection and cannabis testing kits as a component of pesticide mixes.
Vorbereitungsmethoden
The synthesis of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves multiple steps, typically starting from benzene derivatives. The process includes:
Bromination: Introduction of a bromine atom to the benzene ring.
Methoxylation: Addition of a methoxy group (-OCH3) to the benzene ring.
Hydrazinecarboxylation: Formation of the hydrazinecarboxylate group.
The reaction conditions often involve the use of catalysts and specific solvents to facilitate these transformations. Industrial production methods may employ large-scale reactors and continuous flow processes to ensure high yield and purity .
Analyse Chemischer Reaktionen
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the compound into simpler derivatives.
Substitution: The bromine atom can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of other complex organic molecules.
Biology: Employed in studies involving the detection and quantification of pesticides.
Industry: Utilized in the production of pesticides and in quality control testing for agricultural products.
Wirkmechanismus
The mechanism of action of 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate involves its interaction with specific molecular targets. The compound’s hydrazinecarboxylate group can form covalent bonds with target proteins, leading to inhibition of their activity. This mechanism is particularly useful in its role as a miticide, where it disrupts the normal functioning of mite pests.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 1-Methylethyl 2-(5-bromo-2-methoxyphenyl)hydrazinecarboxylate include:
2-Bromo-1-(5-bromo-2-methoxyphenyl)ethanone: Shares a similar brominated aromatic structure but differs in functional groups.
1-(5-Bromo-2-methoxyphenyl)adamantane: Another brominated aromatic compound with a different core structure.
The uniqueness of this compound lies in its hydrazinecarboxylate group, which imparts specific reactivity and applications not found in the other similar compounds.
Eigenschaften
Molekularformel |
C11H15BrN2O3 |
|---|---|
Molekulargewicht |
303.15 g/mol |
IUPAC-Name |
propan-2-yl N-(5-bromo-2-methoxyanilino)carbamate |
InChI |
InChI=1S/C11H15BrN2O3/c1-7(2)17-11(15)14-13-9-6-8(12)4-5-10(9)16-3/h4-7,13H,1-3H3,(H,14,15) |
InChI-Schlüssel |
FZNFYOBXIXCHON-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)OC(=O)NNC1=C(C=CC(=C1)Br)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


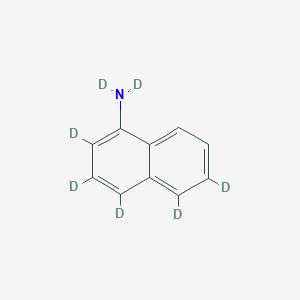
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B13405019.png)

![2-Azabicyclo[3.1.0]hexane-3-carboxamide;hydrochloride](/img/structure/B13405038.png)
![(2E)-2-methoxyimino-2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoylamino]-1,3-thiazol-4-yl]acetic acid](/img/structure/B13405046.png)

![[(1S,2R)-1,3-dihydroxy-1-(4-nitrophenyl)propan-2-yl]azanium;2-ethoxycarbonyl-3-methyl-2-phenylmethoxybutanoate](/img/structure/B13405052.png)
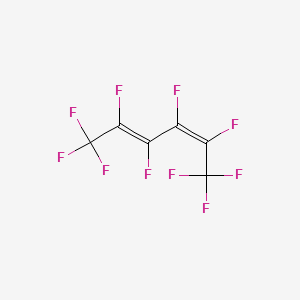
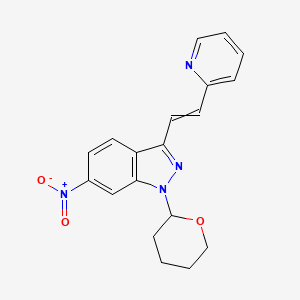
![(E,3R,5S)-3,5-dihydroxy-7-[2-[methyl(methylsulfonyl)amino]-4-phenyl-6-propan-2-ylpyrimidin-5-yl]hept-6-enoic acid](/img/structure/B13405073.png)
